molecular formula C8H9ClN2 B12872271 4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12872271
M. Wt: 168.62 g/mol
InChI Key: CEZONTAXBAVBIA-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring, with a chlorine atom at the 4-position and a methyl group at the 1-position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a chlorinated pyridine derivative in the presence of a base. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrrolopyridines .

Scientific Research Applications

4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-1-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and ring fusion, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

4-chloro-1-methyl-2,3-dihydropyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H9ClN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2,4H,3,5H2,1H3

InChI Key

CEZONTAXBAVBIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=CN=C2Cl

Origin of Product

United States

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